molecular formula C10H9ClN2O2 B018312 4-Chloro-6,7-dimethoxyquinazoline CAS No. 13790-39-1

4-Chloro-6,7-dimethoxyquinazoline

Cat. No. B018312
CAS RN: 13790-39-1
M. Wt: 224.64 g/mol
InChI Key: LLLHRNQLGUOJHP-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethoxyquinazoline (4-Cl-6,7-DMQ) is an organic compound commonly used in scientific research. It is a quinazoline derivative that contains both chloro and methoxy groups. 4-Cl-6,7-DMQ is a small molecule that has been studied for its potential applications in various areas, including drug discovery and development, cell biology, and biochemistry.

Scientific Research Applications

  • Cancer Treatment and Epidermal Growth Factor Receptor Inhibition : Analogs of 4-Chloro-6,7-dimethoxyquinazoline have shown potential in inducing conformational changes in the epidermal growth factor receptor, suggesting applications in cancer treatment (Bridges et al., 1996).

  • Antihypertensive Drug Precursors : Efficient and reproducible synthetic routes have been developed for 4-amino-2-chloro-6,7-dimethoxyquinazoline, a precursor for antihypertensive drugs, demonstrating its importance in pharmaceutical manufacturing (Kumaraswamy et al., 2004).

  • Pharmaceutical Solubility and Affinity : Studies on the methanol solvate of 4-amino-2-chloro-6,7-dimethoxyquinazoline indicate a strong affinity for methanol, highlighting its potential in pharmaceutical formulations (Lai et al., 1997).

  • Selective Inhibition of Vascular Endothelial Growth Factor Receptor-2 : Aryloxy-linked quinazolines, including derivatives of this compound, have been identified as potential selective inhibitors of VEGFR-2, a key target in anticancer therapy (Garofalo et al., 2011).

  • Platelet-Derived Growth Factor Receptor Inhibition : Certain 6,7-dimethoxyquinazoline derivatives show potent and selective inhibition of platelet-derived growth factor receptor phosphorylation, relevant in the context of cardiovascular diseases (Matsuno et al., 2003).

  • Cerebroprotective Activity : Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives with neuroactive residues have shown promising cerebroprotective properties, making them candidates for neurological disorder treatments (Chiriapkin et al., 2022).

  • Antimicrobial and Antitumor Activities : New quinazoline derivatives exhibit antimicrobial and cytotoxic activities, indicating their potential use in treating fungal infections and as antitumor agents (Turan-Zitouni et al., 2016).

  • Antimalarial Drug Lead : A study identified 6,7-dimethoxyquinazoline-2,4-diamines, like SSJ-717, as having high antimalarial activity, positioning them as promising drug leads (Mizukawa et al., 2021).

  • DNA Interaction and Intercalating Agents : N-alkyl(anilino)quinazoline derivatives have shown significant DNA interaction, suggesting their potential as DNA intercalating agents in therapeutic applications (Garofalo et al., 2010).

Mechanism of Action

Target of Action

4-Chloro-6,7-dimethoxyquinazoline is a biochemical reagent that has been used in the preparation of epidermal growth factors . It has been evaluated for its antiproliferative activities against human cancer cell lines . The primary targets of this compound are therefore cancer cells, particularly those involved in the formation of tumors.

Mode of Action

The compound interacts with its targets by inhibiting their proliferation. It has been found to display potent anti-proliferative activity against various cancer cell lines

Biochemical Pathways

This disruption prevents the cancer cells from dividing and growing, thereby inhibiting the progression of the tumor .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability and distribution within the body.

Result of Action

The primary result of the action of this compound is the inhibition of cancer cell proliferation. This leads to a decrease in tumor growth and potentially to the regression of the tumor .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature and pH. Additionally, the presence of other substances in the environment, such as oxidizing agents, can also impact the compound’s action .

Safety and Hazards

4-Chloro-6,7-dimethoxyquinazoline may cause skin and eye irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in well-ventilated areas or outdoors .

properties

IUPAC Name

4-chloro-6,7-dimethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLHRNQLGUOJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377694
Record name 4-Chloro-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13790-39-1
Record name 4-Chloro-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6,7-dimethoxyquinazoline
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Synthesis routes and methods I

Procedure details

A suspension of 6,7-dimethoxyquinazoline-4(3H)-one 4 (12.36 g, 60 mmol) in POCl3 (250 mL) was heated under reflux for 4 hr, when a clear solution was obtained. The POCl3 was removed under reduced pressure, and the residue was dissolved in a mixture of CH2Cl2 and aqueous Na2CO3. The organic layer was dried and the solvent removed to give 4-chloro-6,7-dimethoxyquinazoline 5 (11.2 g, 83%); m.p. 259.0-263.0° C.; 1H NMR (DMSO-d6): d 8.75(s, 1H, 2-H), 7.53(s, 1H, 5-H), 7.25(s, 1H, 8H), 3.91(s, 3H, —OCH3), 3.89(s, 3H, —OCH3); IR (KBr) umax: 2963, 2834, 1880, 1612, 1555, 1503, 1339, 1153, 962 cm−1. GC/MS m/z 224(M+, 100), 209(M+ —CH3, 9.4), 189(19.39), (69(10.55).
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12.36 g
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250 mL
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Synthesis routes and methods II

Procedure details

6,7-Dimethoxy-quinazolin-4-ol (1.00 g, 4.85 mmol, 1 eq.), phosphorous oxychloride (4.07 mL, 43.6 mmol, 9.00 eq.) and triethylamine (6.08 mL, 43.6 mmol, 9 eq.) were refluxed for 2 hours. Stripped then restripped 3× from methylene chloride then dissolved in methylene chloride and rinsed 3× with saturated sodium bicarbonate, 1× with brine. Dried and stripped in vacuo to give an amber oil. Purified over silica gel in 9:1 to 3:1 Hexanes/EtOAc. Obtained 0.84 g of off-white solids as product. LCMS detects (M+H)+=225.
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1 g
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4.07 mL
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6.08 mL
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Synthesis routes and methods III

Procedure details

6,7-Dimethoxy-3,4-dihydroquinazolin-4-one (290 mg, 1.4 mmol) was suspended in thionyl chloride (5 ml) and DMF (2 drops) and heated at reflux for 2 hours. The thionyl chloride was evaporated under vacuum and the residue azeotroped with toluene three times to give 4-chloro-6,7-dimethoxyquinazoline. A mixture of the crude 4-chloro-6,7-dimethoxyquinazoline, potassium carbonate (970 mg, 7 mmol) and 7-hydroxyquinoline (235 mg, 1.62 mmol) in DMF (10 ml) was stirred at 100° C. for 5 hours and allowed to cool to ambient temperature overnight. The reaction mixture was treated with 1M aqueous sodium hydroxide solution and stirred at ambient temperature for a few minutes. The reaction mixture was extracted with ethyl acetate (×4) and the organic extracts washed with water and brine. The organic extracts were dried (MgSO4), filtered and the solvent removed under vacuum. The residue was triturated with ethyl acetate and then recrystallised from hot ethyl acetate to give 6,7-dimethoxy-4-(quinolin-7-yloxy)quinazoline (110 mg, 24%) as a white solid.
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290 mg
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-Chloro-6,7-dimethoxyquinazoline in medicinal chemistry?

A1: this compound serves as a versatile building block for synthesizing various substituted quinazoline derivatives. [, ] Quinazolines are nitrogen-containing heterocyclic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and analgesic properties. [, ] The presence of chlorine at the 4-position allows for further modifications through nucleophilic substitution reactions, enabling the introduction of diverse substituents to explore structure-activity relationships.

Q2: How does this compound contribute to the synthesis of potential anticancer agents?

A2: Research demonstrates the use of this compound in synthesizing N-alkyl(anilino)quinazoline derivatives that exhibit DNA-binding properties. [] Specifically, compound 5g and 22f, derived from this compound, demonstrated significant DNA interaction, suggesting potential as anticancer agents. [] This interaction is thought to occur via intercalation, where the compound inserts itself between DNA base pairs, potentially disrupting DNA replication and transcription in cancer cells.

Q3: Can you provide an example of a specific quinazoline derivative synthesized from this compound and its mechanism of action?

A3: One notable example is WHI-P154 (4-(3’-bromo-4’hydroxylphenyl)-amino-6,7-dimethoxyquinazoline), synthesized from this compound. [, ] WHI-P154 displays significant cytotoxicity against human glioblastoma cells, inducing apoptotic cell death at micromolar concentrations. [, ] Furthermore, conjugating WHI-P154 to recombinant human epidermal growth factor (EGF) significantly enhances its antiglioblastoma activity and selectivity. [, ] The EGF-P154 conjugate targets the epidermal growth factor receptor (EGF-R), which is often overexpressed in glioblastoma cells. [, ] Upon binding, the conjugate enters the cells via receptor-mediated endocytosis, leading to intracellular delivery of WHI-P154 and ultimately cell death. [, ]

Q4: What are the structural characteristics of this compound?

A4: this compound has the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 g/mol. [, ] While specific spectroscopic data isn't detailed within the provided excerpts, the papers mention using various techniques for characterization, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and gas chromatography-mass spectrometry (GC/MS). [, , ]

Q5: Has the concept of Molecular Imprinting been explored with this compound?

A5: Interestingly, a closely related compound, 2,4-dichloro-6,7-dimethoxyquinazoline, has been used as a template molecule for creating molecularly imprinted polymers (MIPs). [] While this research doesn't directly involve this compound, it highlights the potential of applying molecular imprinting techniques to this class of compounds. [] MIPs could offer a novel approach for developing highly selective separation and sensing platforms for quinazoline derivatives.

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